molecular formula C14H17IO3 B1360700 8-(3-Iodophenyl)-8-oxooctanoic acid CAS No. 898790-92-6

8-(3-Iodophenyl)-8-oxooctanoic acid

Cat. No.: B1360700
CAS No.: 898790-92-6
M. Wt: 360.19 g/mol
InChI Key: PVCJEZOAKHNTTI-UHFFFAOYSA-N
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Description

8-(3-Iodophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of an iodophenyl group attached to an oxooctanoic acid chain

Scientific Research Applications

8-(3-Iodophenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. Without specific information about “8-(3-Iodophenyl)-8-oxooctanoic acid”, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, many organic compounds are flammable, and some can be harmful if ingested or inhaled .

Future Directions

The future directions for research on a compound like “8-(3-Iodophenyl)-8-oxooctanoic acid” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Iodophenyl)-8-oxooctanoic acid typically involves the introduction of the iodophenyl group into the oxooctanoic acid framework. One common method is through the iodination of a phenyl group followed by its attachment to the oxooctanoic acid chain. The reaction conditions often involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(3-Iodophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    3-Iodophenylacetic acid: Similar in structure but with an acetic acid chain instead of an oxooctanoic acid chain.

    3-Iodophenol: Contains an iodophenyl group but lacks the oxooctanoic acid chain.

Uniqueness

8-(3-Iodophenyl)-8-oxooctanoic acid is unique due to its combination of an iodophenyl group with an oxooctanoic acid chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both the iodophenyl group and the oxooctanoic acid chain are required.

Properties

IUPAC Name

8-(3-iodophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCJEZOAKHNTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645400
Record name 8-(3-Iodophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-92-6
Record name 8-(3-Iodophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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